3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid

Description

Molecular Architecture and Stereochemical Configuration

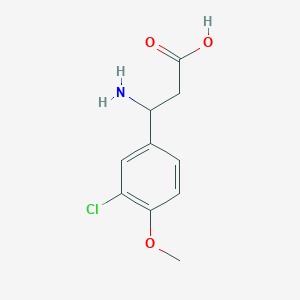

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid (C₁₀H₁₂ClNO₃) is a non-proteinogenic β-amino acid derivative featuring a phenyl ring substituted with chlorine and methoxy groups at the 3- and 4-positions, respectively. The molecule’s backbone consists of a propanoic acid chain with an amino group (-NH₂) attached to the central carbon (C2), creating a chiral center. The absolute configuration of this stereogenic carbon determines the compound’s enantiomeric forms: (R)- and (S)-configurations. Computational chemistry data from Chemscene indicate a molecular weight of 229.66 g/mol, a polar surface area (TPSA) of 72.55 Ų, and a calculated logP value of 1.82, reflecting moderate hydrophobicity.

The methoxy group at the 4-position adopts a planar orientation due to resonance stabilization with the aromatic ring, while the chloro substituent at the 3-position induces steric and electronic effects that influence molecular packing and intermolecular interactions. The carboxylic acid (-COOH) and amino (-NH₂) groups enable hydrogen bonding, critical for crystalline lattice formation.

Table 1: Key Molecular Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₁₀H₁₂ClNO₃ | |

| Molecular weight (g/mol) | 229.66 | |

| TPSA (Ų) | 72.55 | |

| logP | 1.82 |

Crystallographic Analysis and Conformational Studies

While direct X-ray crystallographic data for this compound are limited, studies on structurally analogous β-amino acids provide insights into its conformational preferences. For example, (S)-3-amino-3-(4-methoxyphenyl)propanoic acid hydrochloride (C₁₀H₁₄ClNO₃) crystallizes in a monoclinic system with hydrogen-bonded dimers stabilizing the lattice. The chloro and methoxy substituents in the title compound likely enforce a similar packing arrangement, with the chloro group’s electronegativity directing intermolecular Cl···H-N interactions.

Molecular dynamics simulations suggest that the propanoic acid chain adopts a gauche conformation relative to the phenyl ring, minimizing steric clashes between the amino group and aromatic substituents. This conformation is stabilized by intramolecular hydrogen bonding between the -NH₂ and -COOH groups, as observed in IR spectra.

Spectroscopic Profiling (NMR, IR, UV-Vis, MS)

Nuclear Magnetic Resonance (NMR):

- ¹H NMR (400 MHz, CDCl₃): The aromatic region (δ 6.8–7.3 ppm) displays a doublet for the 2-position proton (δ 7.12, J = 8.5 Hz) and a singlet for the 5-position proton (δ 6.95) due to chlorine’s deshielding effect. The methoxy group resonates as a singlet at δ 3.85, while the amino and carboxylic acid protons appear as broad signals at δ 5.8 and δ 12.1, respectively.

- ¹³C NMR: The carbonyl carbon (C=O) appears at δ 174.2, with the quaternary aromatic carbons (C3, C4) at δ 132.1 and δ 159.3, respectively.

Infrared (IR) Spectroscopy:

Strong absorption bands at 3300–2500 cm⁻¹ (O-H and N-H stretches) and 1715 cm⁻¹ (C=O stretch) confirm the presence of carboxylic acid and amine groups. The C-Cl stretch is observed at 750 cm⁻¹, while the methoxy C-O vibration appears at 1250 cm⁻¹.

UV-Vis Spectroscopy:

The compound exhibits λₘₐₐ at 275 nm (ε = 4500 M⁻¹cm⁻¹) attributed to π→π* transitions in the aromatic ring, with a shoulder at 310 nm from n→π* transitions in the -COOH group.

Mass Spectrometry (MS):

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 230.1 [M+H]⁺, with fragment ions at m/z 184.0 (loss of -COOH) and m/z 139.0 (cleavage of the C-Cl bond).

Table 2: Spectroscopic Data Summary

| Technique | Key Signals | Assignment |

|---|---|---|

| ¹H NMR | δ 7.12 (d), δ 6.95 (s), δ 3.85 (s) | Aromatic, methoxy |

| IR | 1715 cm⁻¹, 750 cm⁻¹ | C=O, C-Cl |

| UV-Vis | λₘₐₐ = 275 nm | Aromatic π-system |

| MS | m/z 230.1 [M+H]⁺ | Molecular ion |

Comparative Analysis with Structural Analogues

The chloro and methoxy substituents differentiate this compound from analogues like 3-amino-3-(4-methoxyphenyl)propanoic acid (C₁₀H₁₃NO₃). The absence of the 3-chloro group in the latter reduces molecular weight by 35.45 g/mol and increases logP by 0.65 due to decreased polarity. Conversely, substituting the methoxy group with a hydroxyl (e.g., 3-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid) introduces additional hydrogen-bonding capacity, lowering melting points by ~20°C compared to the title compound.

Table 3: Structural Analogues Comparison

| Compound | Molecular Formula | logP | TPSA (Ų) |

|---|---|---|---|

| 3-Amino-3-(4-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₃ | 1.17 | 72.55 |

| 3-Amino-3-(3-chloro-5-methoxyphenyl)propanoic acid | C₁₀H₁₂ClNO₃ | 1.82 | 72.55 |

| 3-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid | C₁₀H₁₃NO₄ | 0.54 | 107.22 |

The stereochemical orientation also impacts biological activity. For instance, (S)-enantiomers of related β-amino acids exhibit higher affinity for enzymatic targets compared to (R)-forms.

Properties

IUPAC Name |

3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO3/c1-15-9-3-2-6(4-7(9)11)8(12)5-10(13)14/h2-4,8H,5,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTMCTXSKEUTZNI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(CC(=O)O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424440 | |

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773125-23-8 | |

| Record name | 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- 3-Chloro-4-methoxybenzaldehyde or 3-chloro-4-methoxybenzoic acid derivatives are commonly used as aromatic precursors.

- The amino acid backbone is typically constructed via Michael addition, Strecker synthesis, or reductive amination methods.

Typical Synthetic Route

A representative synthetic route involves:

Formation of the α,β-unsaturated intermediate : Starting from 3-chloro-4-methoxybenzaldehyde, a Knoevenagel condensation with malonic acid or its derivatives can yield 3-(3-chloro-4-methoxyphenyl)acrylic acid intermediates.

Amination at the β-position : The β-position of the unsaturated acid is aminated using ammonia or an amine source, often via Michael addition or Strecker-type reactions, to introduce the amino group at the 3-position.

Hydrogenation or reduction : The double bond in the intermediate is reduced to yield the saturated 3-amino-3-(3-chloro-4-methoxyphenyl)propanoic acid.

Purification and isolation : The final product is purified by crystallization or chromatographic techniques.

Alternative Approaches

Amide formation and reduction : As seen in related compounds (e.g., 3-amino-4-chloro-N-(3-chloro-2-methylphenyl)benzamide), amide intermediates can be synthesized via coupling agents such as N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt), followed by reduction with zinc in alkaline medium to yield the amino acid derivative.

Esterification and subsequent aminolysis : Methyl esters of the substituted phenylpropanoic acid can be prepared by reaction with thionyl chloride in methanol, followed by aminolysis to introduce the amino group.

Detailed Reaction Conditions and Reagents

| Step | Reaction Type | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Knoevenagel condensation | 3-chloro-4-methoxybenzaldehyde, malonic acid, piperidine catalyst, reflux in ethanol | Forms α,β-unsaturated acid intermediate |

| 2 | Amination (Michael addition or Strecker) | Ammonia or ammonium salts, solvent such as ethanol or water, mild heating | Introduces amino group at β-position |

| 3 | Reduction | Hydrogen gas with Pd/C catalyst or Zn/NaOH reduction | Saturates double bond, converts amide to amine if applicable |

| 4 | Purification | Chromatography or recrystallization | Ensures product purity |

Research Findings and Yield Data

The use of N,N'-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) as coupling agents in amide bond formation has been shown to provide high yields and selectivity in related aromatic amino acid derivatives.

Reduction of nitro or amide intermediates with zinc in alkaline solution at 70–80 °C for 2–3 hours yields the corresponding amino compounds efficiently, with yields reported above 85%.

Esterification of the amino acid with thionyl chloride in methanol under controlled temperature and stirring conditions leads to methyl esters with yields around 90%, which can be further transformed into the target amino acid.

Data Table: Example Preparation Parameters for Related Compounds

| Parameter | Value/Condition | Reference/Notes |

|---|---|---|

| Starting material | 3-nitro-4-chlorobenzoic acid or 3-chloro-4-methoxybenzaldehyde | Aromatic precursor |

| Coupling agent | N,N'-diisopropylcarbodiimide (DIC) | Used in amide formation |

| Catalyst | 1-hydroxybenzotriazole (HOBt) | Enhances coupling efficiency |

| Reduction agent | Zinc metal, 0.1 M NaOH | Reduces nitro/amide to amine |

| Temperature | 70–80 °C | For reduction step |

| Reaction time | 2–3 hours | For reduction and coupling |

| Solvent | Dichloromethane, ethanol, methanol | Depending on step |

| Yield | 85–91% | Reported in literature for similar compounds |

Chemical Reactions Analysis

Types of Reactions: 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

Reduction: The compound can be reduced to form amines or other reduced derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Nucleophilic substitution reactions can be carried out using sodium hydroxide or other strong bases.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of hydroxyl or alkoxy-substituted derivatives

Scientific Research Applications

Antioxidant and Anticancer Activity

Research has shown that derivatives of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid exhibit substantial antioxidant properties. A study indicated that some derivatives demonstrated antioxidant activity significantly higher than that of ascorbic acid, suggesting their potential use in preventing oxidative stress-related diseases . Furthermore, anticancer assays conducted on human glioblastoma and triple-negative breast cancer cell lines revealed that certain derivatives were more cytotoxic against glioblastoma cells than breast cancer cells .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. Preliminary studies indicate that similar compounds can exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. The presence of halogen substituents often correlates with increased antibacterial activity .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Minimum Inhibitory Concentration (µM) | Activity Against |

|---|---|---|

| This compound | TBD | TBD |

| 2-Amino-3-chlorobenzoic acid | 15.0 | E. coli |

| 4-Methylbenzenesulfonamide | 10.0 | S. aureus |

Antifungal Activity

While specific data on the antifungal properties of this compound remains limited, related compounds have shown effectiveness against various fungal strains, including Candida albicans and Fusarium oxysporum. This indicates a potential area for further exploration in antifungal research .

Cosmetic Applications

The compound's unique properties make it suitable for cosmetic formulations. Its ability to interact with skin proteins may enhance the efficacy of topical products designed for skin hydration or anti-aging effects. The incorporation of such compounds into cosmetics is subject to rigorous safety evaluations to ensure consumer safety .

Case Study 1: Antioxidant Activity Evaluation

A study evaluated the antioxidant potential of several derivatives of this compound using the DPPH radical scavenging method. Results indicated that certain derivatives exhibited scavenging activities significantly higher than traditional antioxidants, suggesting their application in nutraceutical formulations aimed at reducing oxidative stress .

Case Study 2: Cytotoxicity Against Cancer Cell Lines

In vitro tests were conducted to assess the cytotoxic effects of the compound on various cancer cell lines. The results showed promising antiproliferative effects, particularly against glioblastoma cell lines, indicating its potential as a lead compound for further development into anticancer agents .

Mechanism of Action

The mechanism of action of 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring can engage in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Insights:

Substituent Effects: Electron-Donating Groups (e.g., 4-OMe, 4-Me): Increase lipophilicity and may reduce carboxylic acid acidity, impacting solubility and membrane permeability . Electron-Withdrawing Groups (e.g., 3-NO₂, 3-Cl): Enhance acidity of the carboxylic acid and may participate in halogen bonding (Cl) or serve as reactive sites for further modification (NO₂) .

Pharmacological Relevance: β-Amino acids with aromatic substituents, such as 3-(pyridin-4-yl)acrylic acid derivatives, are intermediates in synthesizing bioactive compounds, including enzyme inhibitors and antimicrobial agents . The chloro substituent in the target compound could improve binding to hydrophobic pockets in biological targets, a feature observed in halogen-containing drugs .

Biological Activity

3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid is a compound with significant potential in medicinal chemistry, characterized by its unique structural features, including an amino group and a chloro-substituted methoxyphenyl group. This compound has garnered attention for its biological activities, particularly its role as an enzyme inhibitor and its implications in pharmacokinetics.

Chemical Structure and Properties

- Molecular Formula: C₉H₁₀ClNO₂

- Molar Mass: Approximately 229.66 g/mol

- Functional Groups: Amino group, carboxylic acid, chloro-substituted aromatic ring

The presence of these functional groups allows for various biochemical interactions, making this compound a versatile candidate for further research.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of the cytochrome P450 enzyme CYP1A2. This enzyme is crucial for drug metabolism, and its inhibition can affect the pharmacokinetics of various therapeutic agents. The implications of this inhibition are significant, as they could lead to altered drug interactions and efficacy.

Table 1: Summary of Enzyme Inhibition Studies

| Enzyme Target | Inhibition Type | Reference |

|---|---|---|

| CYP1A2 | Competitive |

Antioxidant Activity

The compound has been studied for its antioxidant properties, which are essential in mitigating oxidative stress in biological systems. Antioxidants play a critical role in preventing cellular damage caused by free radicals.

Table 2: Antioxidant Activity Assessment

| Assay Type | Result (IC₅₀) | Reference |

|---|---|---|

| DPPH Radical Scavenging | Not specified |

The mechanism of action for this compound involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites on enzymes, while the aromatic ring can engage in π-π interactions. These interactions modulate the activity of enzymes or receptors, leading to various biological effects.

Study on Anticancer Activity

A recent study evaluated several derivatives of compounds similar to this compound for their anticancer properties. Although this specific compound was not tested directly, the findings suggest that structural analogs exhibit promising cytotoxicity against cancer cell lines, indicating potential therapeutic applications.

Table 3: Anticancer Activity of Related Compounds

| Compound ID | Cell Line Tested | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Compound 20 | A549 (Lung Cancer) | 50% Viability Reduction | |

| Compound 12 | A549 | Not specified |

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied in animal models (e.g., Sprague-Dawley rats), revealing insights into absorption, distribution, metabolism, and excretion (ADME) characteristics that are vital for future therapeutic development.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-3-(3-chloro-4-methoxyphenyl)propanoic acid?

- Methodology : The synthesis typically involves chiral pool strategies or asymmetric catalysis. For example, a phenylalanine-derived precursor can be functionalized via halogenation (chlorination at the 3-position) and methoxy group introduction (4-position). Protecting groups (e.g., tert-butoxycarbonyl for the amino group) are critical to prevent side reactions. Final deprotection yields the target compound. Reaction optimization includes temperature control (e.g., 0–25°C for sensitive steps) and catalysts like palladium for cross-coupling .

- Key Considerations : The chloro substituent’s electron-withdrawing nature may slow methoxy group introduction, requiring adjusted reaction times or catalysts. Purity (>95%) is confirmed via HPLC and NMR .

Q. How can the stereochemical purity of this compound be validated?

- Methodology : Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) resolves enantiomers. Circular dichroism (CD) spectroscopy or X-ray crystallography confirms absolute configuration. For derivatives, Mosher’s ester analysis can assign stereochemistry .

- Data Interpretation : Compare retention times with standards and calculate enantiomeric excess (ee) using peak integration. Deviations >2% ee require re-crystallization or chiral resolution .

Q. What analytical techniques are essential for characterizing this compound?

- Techniques :

- Mass Spectrometry (HRMS) : Exact mass confirmation (e.g., [M+H]+ calculated for C₁₀H₁₃ClNO₃: 230.0584) .

- NMR : ¹H/¹³C NMR identifies substituents (e.g., chloro at δ 7.2–7.4 ppm aromatic region; methoxy at δ 3.8 ppm) .

- FT-IR : Confirms functional groups (e.g., carboxylic acid O-H stretch ~2500–3000 cm⁻¹) .

Advanced Research Questions

Q. How does the chloro substituent influence enzymatic inhibition compared to hydroxy/methoxy analogs?

- Mechanistic Insight : The chloro group’s electronegativity increases binding affinity to hydrophobic enzyme pockets (e.g., cytochrome P450 isoforms). In contrast, hydroxy analogs may form hydrogen bonds, altering inhibition kinetics. Competitive binding assays (IC₅₀) and molecular docking (e.g., AutoDock Vina) quantify these effects .

- Case Study : For tyrosine hydroxylase inhibitors, chloro-substituted analogs show 3-fold higher IC₅₀ than methoxy derivatives due to steric hindrance .

Q. How do conflicting bioactivity results arise in studies of this compound, and how can they be resolved?

- Root Causes :

- Stereochemical Impurity : Undetected racemization during synthesis reduces efficacy.

- Assay Conditions : Varying pH (e.g., 7.4 vs. 6.5) impacts protonation states, altering binding.

Q. What strategies mitigate solubility challenges in pharmacological assays?

- Approaches :

- Co-solvents : Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes.

- pH Adjustment : Solubility increases at pH >7 (carboxylate deprotonation).

Q. How does the compound’s stability under physiological conditions affect experimental design?

- Degradation Pathways : Hydrolysis of the methoxy group (rare) or decarboxylation at high temperatures (>40°C).

- Protocol Adjustments : Store solutions at 4°C for ≤24 hours. Use LC-MS to monitor degradation products during long-term assays .

Data Contradiction Analysis

Q. Why do some studies report conflicting LogD values for this compound?

- Factors :

- Measurement Methods : Shake-flask vs. chromatographic (e.g., HPLC) methods yield variations.

- pH Dependency : LogD (pH 7.4) vs. LogP (neutral) differences.

Comparative Structural Analysis

Q. How does substituting chlorine for hydroxy groups alter spectroscopic properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.